molecular formula C17H23N3O3S B2898878 2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797867-41-4

2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2898878
CAS No.: 1797867-41-4
M. Wt: 349.45
InChI Key: JHGUBMNLJIMIRU-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a sulfonamide group, a pyrazole ring, and a tetrahydropyran moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: This step involves the reaction of the pyrazole derivative with tetrahydropyran-4-yl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or tetrahydropyran moieties.

    Reduction: Reduced forms of the sulfonamide or pyrazole rings.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function. The exact pathways and targets involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzenesulfonamide: Lacks the pyrazole and tetrahydropyran moieties.

    N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Lacks the trimethyl groups on the benzene ring.

Uniqueness

2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-8-13(2)17(14(3)9-12)24(21,22)19-15-10-18-20(11-15)16-4-6-23-7-5-16/h8-11,16,19H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUBMNLJIMIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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